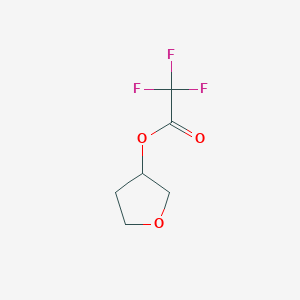

Oxolan-3-yl trifluoroacetate

Description

Structure

3D Structure

Properties

CAS No. |

91258-48-9 |

|---|---|

Molecular Formula |

C6H7F3O3 |

Molecular Weight |

184.11 g/mol |

IUPAC Name |

oxolan-3-yl 2,2,2-trifluoroacetate |

InChI |

InChI=1S/C6H7F3O3/c7-6(8,9)5(10)12-4-1-2-11-3-4/h4H,1-3H2 |

InChI Key |

LJTHMVUENATSDA-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC1OC(=O)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for Oxolan 3 Yl Trifluoroacetate and Analogous Compounds

Direct Esterification Approaches

Direct esterification methods involve the reaction of the hydroxyl group of oxolan-3-ol with a trifluoroacetylating agent. These methods are often favored for their straightforwardness and efficiency.

Trifluoroacetic anhydride (B1165640) (TFAA) is a highly reactive and effective reagent for the trifluoroacetylation of alcohols and phenols. rsc.orgcovachem.com The reaction involves the nucleophilic attack of the hydroxyl group of oxolan-3-ol on one of the carbonyl carbons of TFAA, leading to the formation of the desired ester and trifluoroacetic acid as a byproduct. The high reactivity of TFAA often allows the reaction to proceed under mild conditions. covachem.com

The efficiency of this acylation can be influenced by the choice of solvent and the use of a base. While pyridine (B92270) bases are noted as effective catalysts for the trifluoroacetylation of phenols, their catalytic effect on alcohols is less pronounced. rsc.org However, in many synthetic procedures, a non-nucleophilic base or a nucleophilic catalyst is employed to facilitate the reaction. For instance, the synthesis of isohexide trifluoroacetates, analogous ester compounds, is achieved by reacting the corresponding alcohol with trifluoroacetic anhydride in the presence of a nucleophilic base such as pyridine or 4-dimethylaminopyridine (B28879) (DMAP). google.com The reaction is typically conducted in an anhydrous aprotic solvent like methylene (B1212753) chloride. google.com

Table 1: Representative Conditions for Trifluoroacetylation using TFAA This table is generated based on analogous esterification reactions.

| Starting Alcohol | Reagent | Catalyst/Base | Solvent | Temperature | Yield | Reference |

| Isohexide | Trifluoroacetic anhydride | Pyridine, DMAP | Methylene Chloride | 0°C to RT | - | google.com |

| General Alcohols | Trifluoroacetic anhydride | None mentioned | Carbon Tetrachloride | - | - | rsc.org |

| Cholesterol | Acetic-trifluoroacetic mixed anhydride | None | - | Room Temp | High | researchgate.net |

Activated derivatives of trifluoroacetic acid, such as trifluoroacetyl chloride, serve as potent acylating agents for the synthesis of trifluoroacetate (B77799) esters. wikipedia.org Trifluoroacetyl chloride is a gaseous compound that readily reacts with alcohols, substituting the chloride with the alcohol's oxygen atom to form the ester and hydrogen chloride. wikipedia.org This reactivity is harnessed in various organic syntheses to introduce the trifluoroacetyl group. wikipedia.org

The general reaction scheme involves the direct treatment of the alcohol (oxolan-3-ol) with the trifluoroacetyl halide. To neutralize the generated hydrohalic acid, a non-nucleophilic base like triethylamine (B128534) or pyridine is typically added. researchgate.net The choice of solvent is usually an aprotic one, such as dichloromethane (B109758) or diethyl ether, to avoid side reactions.

The direct esterification of an alcohol with a carboxylic acid, known as Fischer esterification, is a classic method that can be applied to the synthesis of oxolan-3-yl trifluoroacetate. This equilibrium process involves reacting oxolan-3-ol with trifluoroacetic acid (TFA) in the presence of a strong acid catalyst. rsc.org However, given the strength of TFA itself (pKa 0.23), it can often act as its own catalyst. researchgate.net

Studies have shown that alcohols can be quantitatively esterified with TFA, sometimes with the addition of trifluoroacetic anhydride (TFAA) to drive the reaction to completion by consuming the water produced. rsc.orgsemanticscholar.org For example, the reaction of [2-(3-alkoxythienyl)]di(1-adamantyl)methanols with a mixture of TFA and TFAA in dichloromethane results in the formation of the corresponding trifluoroacetate. rsc.org In some cases, simply dissolving the alcohol in TFA is sufficient to form the ester over time. semanticscholar.org The use of superacids like trifluoromethanesulfonic acid (TfOH) has also been shown to be an effective catalyst for esterification reactions, although it is not always necessary for reactive acids like TFA. mdpi.com

Indirect Synthetic Routes via Oxolane Ring Functionalization

Indirect routes focus on constructing the core oxolane structure with the necessary functional groups already in place or in a form that can be easily converted to the target compound.

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govfrontiersin.org This approach offers high atom economy and efficiency. mdpi.com The Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component reaction of an aldehyde, an isocyanide, and an amidine, has been utilized to synthesize imidazo[1,2-a]pyridine (B132010) derivatives. Notably, this reaction has been successfully employed to incorporate an oxolan-3-yl group by using 3-amino-oxolane as one of the components, leading to the formation of products containing an N-(oxolan-3-yl)amino moiety. beilstein-journals.org This demonstrates the feasibility of introducing the oxolane-3-yl scaffold directly into a complex molecular framework, which could then potentially undergo further transformations.

Table 2: Example of Oxolane Introduction via MCR

| MCR Type | Components | Resulting Scaffold | Reference |

| Groebke–Blackburn–Bienaymé | Aldehyde, Isocyanide, 3-Amino-oxolane | N-(Oxolan-3-yl)amino-imidazo[1,2-a]pyridine | beilstein-journals.org |

The synthesis of the key precursor, oxolan-3-ol, or its derivatives is a critical step for the subsequent esterification. A common and well-documented route to chiral oxolan-3-ol derivatives starts from 2-deoxy-D-ribose. mdpi.comnih.govnih.gov This method involves a two-step process:

Reduction: The aldehyde group of 2-deoxy-D-ribose is first reduced to a primary alcohol using a reducing agent like sodium borohydride. This step produces the corresponding alditol, 2-deoxy-D-ribitol, with high yield. mdpi.com

Dehydration-Cyclization: The resulting alditol is then subjected to an acid-catalyzed dehydration and intramolecular cyclization. Heating the alditol in an aqueous solution of a strong acid, such as 2M hydrochloric acid, induces the formation of the five-membered oxolane ring to yield (2R,3S)-2-(hydroxymethyl)oxolan-3-ol. mdpi.comresearchgate.net

This synthesized oxolan-3-ol derivative, possessing a free hydroxyl group at the C3 position, is then ready for the direct esterification methods described in section 2.1 to produce the target trifluoroacetate ester.

Chemical Reactivity and Mechanistic Investigations of Oxolan 3 Yl Trifluoroacetate

Acylation Reactions and Role as an Acylating Agent

Oxolan-3-yl trifluoroacetate (B77799) can function as an effective acylating agent, transferring its trifluoroacetyl group to nucleophiles such as alcohols and amines. This reactivity stems from the highly electrophilic character of the carbonyl carbon, which is significantly activated by the inductive effect of the adjacent trifluoromethyl group. The trifluoroacetate moiety is an excellent leaving group, further facilitating the acylation process.

The acylation of alcohols and amines is a fundamental transformation in organic synthesis, often employed for the introduction of protecting groups or for the synthesis of esters and amides. mdpi.comresearchgate.net While direct studies on oxolan-3-yl trifluoroacetate as an acylating agent are not extensively documented, its reactivity can be inferred from the behavior of similar trifluoroacetic acid derivatives, such as trifluoroacetic anhydride (B1165640). Mixtures of carboxylic anhydrides and trifluoroacetic acid have been shown to be effective for the acylation of alcohols. nih.gov In the case of this compound, the oxolan-3-ol leaving group is a relatively stable alcohol, making the transfer of the trifluoroacetyl group to other, more nucleophilic, alcohols or amines a thermodynamically favorable process.

The general mechanism for the acylation of a nucleophile (Nu-H, e.g., an alcohol or amine) by this compound is expected to proceed through a nucleophilic acyl substitution pathway. The nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the expulsion of the oxolan-3-yloxy leaving group and the formation of the new trifluoroacetylated product.

The use of iodine as a catalyst has been shown to be effective in the esterification of alcohols with trifluoroacetic acid, a reaction that proceeds via an acylating intermediate. nih.gov This suggests that the acylation potential of this compound could be enhanced under similar catalytic conditions. Given the acidic nature of trifluoroacetic acid, which is a byproduct of some related acylation reactions, the medium's pH can play a crucial role. Acidic conditions can protonate the carbonyl oxygen, further increasing its electrophilicity and promoting nucleophilic attack. nih.gov

Nucleophilic Addition and Substitution Pathways

The electron-deficient carbonyl carbon of this compound is a prime target for nucleophilic attack, leading to addition and substitution reactions. The nature of the nucleophile, the solvent, and the reaction conditions dictate the specific pathway and the resulting products.

Formation and Reactivity of Tetrahedral Adducts

A key feature of nucleophilic attack on carbonyl compounds is the formation of a tetrahedral intermediate. cdnsciencepub.com In the context of this compound, a nucleophile adds to the carbonyl carbon, breaking the C=O π-bond and forming a transient species with a tetrahedral geometry around the formerly trigonal planar carbon.

The reactivity of the tetrahedral adduct of this compound is primarily dictated by the relative leaving group abilities of the substituents on the tetrahedral carbon. The intermediate can either revert to the starting materials by expelling the incoming nucleophile or proceed to products by ejecting the oxolan-3-yloxy group. Given that the trifluoroacetyl group is highly electron-withdrawing, the reformation of the carbonyl bond is a strong driving force.

Investigations into Leaving Group Effects and Electrophilic Reactivity

The efficiency of nucleophilic substitution reactions on this compound is critically dependent on the ability of the oxolan-3-yloxy group to depart as a stable leaving group. The trifluoroacetate anion is an excellent leaving group due to the stabilizing effect of the three fluorine atoms on the resulting carboxylate. However, in a substitution reaction on the ester, it is the alcohol-derived portion that acts as the leaving group.

The pKa of the conjugate acid of the leaving group is a common measure of its ability to depart. A lower pKa of the conjugate acid corresponds to a better leaving group. Studies on the hydrolysis of p-nitrophenyl trifluoroacetate and S-ethyl trifluorothioacetate have highlighted the significant influence of the leaving group on the reaction rate. mdpi.comresearchgate.net The hydrolysis of S-ethyl trifluorothioacetate is much slower than that of p-nitrophenyl trifluoroacetate, a difference attributed to the poorer leaving group ability of the ethanethiolate compared to the p-nitrophenoxide. mdpi.com

Radical Reaction Pathways Involving the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is a valuable moiety in medicinal and agricultural chemistry, and radical reactions provide a powerful means for its introduction into organic molecules. While this compound itself is not a primary radical initiator, the trifluoroacetate group can be a precursor to the trifluoromethyl radical under specific conditions.

The generation of trifluoromethyl radicals from trifluoroacetic acid and its derivatives, such as trifluoroacetic anhydride or trifluoroacetate salts, has been extensively studied. frontiersin.orgnih.govnih.gov These methods often rely on photoredox catalysis, where a photocatalyst, upon excitation with visible light, can induce the decarboxylation of the trifluoroacetate to generate the CF₃ radical. nih.gov For instance, a strategy using trifluoroacetic anhydride in combination with pyridine (B92270) N-oxide and a photoredox catalyst has been developed for the scalable trifluoromethylation of arenes. nih.gov

Another approach involves the use of metal catalysts. Ligand-to-metal charge transfer (LMCT) catalysis with high-valent metal complexes, such as Fe(III), can generate reactive trifluoroacetate radicals (CF₃CO₂•) via photoinduced cleavage of the oxygen-metal bond. frontiersin.org These radicals readily undergo decarboxylation to produce the desired trifluoromethyl radicals. frontiersin.org

Given these precedents, it is plausible that this compound could serve as a source of trifluoromethyl radicals under similar photoredox or metal-catalyzed conditions. The reaction would likely proceed via an initial single-electron transfer to or from the trifluoroacetate moiety, or through coordination to a metal center, followed by decarboxylation to release the CF₃ radical. This radical could then engage in various downstream reactions, such as addition to arenes or alkenes.

Thermal Decomposition Studies and Structural Transformation Pathways

The thermal decomposition of trifluoroacetic acid in the gas phase at temperatures between 300-390°C has been shown to produce carbon dioxide, difluoromethyl trifluoroacetate, carbon monoxide, and trifluoroacetyl fluoride (B91410). rsc.org The proposed mechanism involves the initial elimination of hydrogen fluoride, followed by the formation of difluoromethylene (CF₂), which can then react with trifluoroacetic acid. rsc.org

Studies on the thermal decomposition of metal trifluoroacetates, such as iron(III) trifluoroacetate, also reveal complex structural transformations. The decomposition of the trifluoroacetate anion generally proceeds via decarboxylation to release a CF₃⁻ species, which can further dissociate into difluoromethylene and fluoride ions. For cyclooctyl trifluoroacetate, thermal degradation above 150°C releases trifluoroacetic acid and cyclooctene.

Based on these analogies, the thermal decomposition of this compound would likely involve several potential pathways. One possibility is the intramolecular elimination of trifluoroacetic acid to yield dihydrofuran. Another pathway could be the decarboxylation of the trifluoroacetate group, potentially leading to fluorinated decomposition products. The oxolane ring itself can undergo thermal decomposition, as seen in the case of oxolan-3-one, which decomposes to carbon monoxide, formaldehyde, and ethylene (B1197577) among other products. researchgate.net The exact decomposition products and mechanism for this compound would depend on the specific conditions, such as temperature and the presence of other reactive species.

Reaction Kinetics and Energy Profiles

The kinetics and energy profiles of reactions involving this compound provide quantitative measures of its reactivity. Detailed kinetic studies on this specific compound are not widely published, but a wealth of information can be extrapolated from studies on analogous trifluoroacetate esters.

The hydrolysis of p-nitrophenyl trifluoroacetate has been the subject of both experimental and computational kinetic investigations. mdpi.comresearchgate.net These studies reveal that the reaction mechanism and rate are highly dependent on the solvent and the participation of water molecules. The reaction is catalyzed by water, and the observed rate constant increases with the concentration of water. researchgate.net Computational studies using density functional theory (DFT) have been employed to map the potential energy surface of the hydrolysis reaction. For the hydrolysis of p-nitrophenyl trifluoroacetate, calculations show that the transition state for the addition of water to the carbonyl group can be significantly stabilized by the presence of additional water molecules acting in a catalytic role. mdpi.com With a sufficient number of water molecules, the enthalpy of the transition state can even be lower than that of the reactants. mdpi.com

The table below presents computationally derived enthalpy values for the hydrolysis of p-nitrophenyl trifluoroacetate, illustrating the effect of water molecules on the potential energy surface.

| Species | Relative Enthalpy (kcal/mol) with 5 H₂O |

| Reactants | 0.0 |

| Transition State | -5.3 |

| Tetrahedral Intermediate | -10.1 |

| Products | -19.5 |

| Data derived from computational studies on p-nitrophenyl trifluoroacetate hydrolysis. mdpi.com |

The solvolysis of a series of alkyl trifluoroacetates (methyl, ethyl, isopropyl, and t-butyl) has also been studied, revealing a shift in mechanism from BAc2 for primary and secondary esters to SN1 for the tertiary ester. cdnsciencepub.com The thermodynamic activation parameters (ΔH‡ and ΔS‡) provide evidence for these mechanistic assignments.

| Ester | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

| Methyl Trifluoroacetate | 16.3 | -28.9 |

| Ethyl Trifluoroacetate | 16.5 | -30.4 |

| Isopropyl Trifluoroacetate | 17.5 | -28.7 |

| t-Butyl Trifluoroacetate | 24.1 | +2.7 |

| Data for the neutral hydrolysis in water. cdnsciencepub.com |

The significantly less negative entropy of activation for t-butyl trifluoroacetate is consistent with a dissociative SN1 mechanism. cdnsciencepub.com As this compound is a secondary ester, its hydrolysis is expected to proceed via a BAc2 mechanism, similar to isopropyl trifluoroacetate.

Applications of Oxolan 3 Yl Trifluoroacetate in Advanced Organic Synthesis

As a Building Block for Complex Molecules and Heterocycles

The oxolane ring is a prevalent structural motif in numerous natural products and biologically active molecules. nih.gov Consequently, functionalized oxolanes like oxolan-3-yl trifluoroacetate (B77799) serve as valuable building blocks for synthesizing more complex molecular frameworks and diverse heterocyclic systems. The inherent structure of the oxolane can be leveraged to introduce specific stereochemistry and functionality into a target molecule.

The synthesis of complex heterocyclic compounds is a cornerstone of medicinal and materials chemistry. nih.govmdpi.com The oxolane moiety can be incorporated into larger heterocyclic systems, such as diazepanes. For instance, N-[(4-chlorophenyl)methyl]-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide has been synthesized, where the oxolan-3-yl group is a key component that can influence the compound's pharmacokinetic properties by balancing lipophilicity and solubility. The synthesis of such complex molecules often involves multi-step sequences where the oxolane ring is introduced as a pre-formed unit. The chirality of the oxolane ring, which can be derived from natural sources like 2-deoxy-D-ribose, makes it an attractive building block for creating stereochemically defined products. nih.gov

The versatility of the oxolane scaffold is further demonstrated in its use for creating a variety of heterocyclic structures, including pyrazoles, thiazoles, benzothiophenes, and imidazoles. astate.edu The oxolane ring itself can be synthesized through methods like dehydration and cyclization of sugar derivatives, providing access to enantiomerically pure starting materials for these complex syntheses. nih.gov

Table 1: Examples of Heterocycles Incorporating the Oxolane Moiety

| Heterocycle Class | Synthetic Strategy | Key Feature of Oxolane | Reference |

|---|---|---|---|

| 1,4-Diazepanes | Cyclocondensation strategies | Influences solubility and lipophilicity | |

| Muscarine-like Ammonium Salts | Quaternization of a tosylated oxolane derivative | Provides a chiral scaffold mimicking natural products | nih.govmdpi.com |

| Fused Thiazoles | Fusion with steroidal natural products | Serves as a core structural unit | astate.edu |

Precursor for the Introduction of Trifluoromethyl Moieties

The trifluoromethyl (CF3) group is of immense importance in medicinal chemistry and materials science, often imparting unique properties such as increased metabolic stability and binding affinity. rsc.org Trifluoroacetic acid (TFA) and its derivatives, including oxolan-3-yl trifluoroacetate, are regarded as inexpensive, stable, and readily available sources of the CF3 group. sioc-journal.cnfrontiersin.org

The primary method for utilizing trifluoroacetates as a CF3 source is through decarboxylative trifluoromethylation. In this process, the trifluoroacetate anion loses carbon dioxide to generate a trifluoromethyl anion or radical, which can then be incorporated into a target molecule. nih.gov This approach is significantly more cost-effective than using traditional, expensive electrophilic CF3 reagents like Togni's or Umemoto's reagents. nih.gov

Several catalytic systems have been developed to facilitate this transformation:

Copper-Catalyzed Trifluoromethylation: Early methods involved copper-catalyzed reactions where a CuCF3 species is formed from the trifluoroacetate, followed by reaction with aryl halides. nih.gov Li and Duan reported a practical, ligand-free copper-catalyzed decarboxylative trifluoromethylation of aryl iodides using sodium trifluoroacetate. nih.gov

Photoredox Catalysis: More recently, visible-light photoredox catalysis has emerged as a mild and efficient method for generating CF3 radicals from trifluoroacetic acid and its derivatives. frontiersin.orgresearchgate.net These methods often operate at room temperature and tolerate a wide range of functional groups. For example, the Stephenson group developed a scalable radical trifluoromethylation of arenes and heteroarenes using trifluoroacetic anhydride (B1165640) (TFAA) and a ruthenium-based photocatalyst. researchgate.net

A practical application of this chemistry is seen in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor Gemigliptin, where a trifluoroacetate is used to introduce the critical trifluoromethyl group onto a piperidinone core. mdpi.com

Table 2: Methods for Decarboxylative Trifluoromethylation using Trifluoroacetate Sources

| Method | Catalyst/Reagent | Substrate Scope | Key Advantage | Reference |

|---|---|---|---|---|

| Copper-Catalyzed | CuI, Ag2O | Aryl Iodides | Ligand-free, practical | nih.gov |

| Copper-Catalyzed | CuI | Aryl Iodides | Uses inexpensive methyl trifluoroacetate (MTFA) | nih.gov |

| Photoredox Catalysis | Ru(bpy)3Cl2 | Arenes, Heteroarenes | Mild conditions, scalable | researchgate.net |

Utilization in Functional Group Transformations (e.g., as a protecting group intermediate or reagent for deprotection)

In multi-step organic synthesis, the temporary protection and subsequent deprotection of reactive functional groups is a fundamental strategy. researchgate.net The trifluoroacetate group, being an ester, can function as an intermediate in such sequences, particularly for hydroxyl groups. While not a conventional protecting group due to its reactivity, its formation can facilitate specific transformations that might otherwise be difficult.

A key example of this utility is in the strategic deprotection of other functionalities within a molecule. In the enantioselective total synthesis of (+)-aureol, a marine sesquiterpenoid, a trifluoroacetate intermediate was crucial. arkat-usa.org In this synthesis, a benzylic hydroxyl group was converted to a trifluoroacetate ester. arkat-usa.org This transformation facilitated the simultaneous reductive removal of the newly formed trifluoroacetoxy group and another protecting group (an ethylene (B1197577) acetal) in a single hydrogenolysis step. arkat-usa.org The formation of the trifluoroacetate made the benzylic position more susceptible to hydrogenolysis, enabling a clean and efficient deprotection and reduction to yield the desired ketone. arkat-usa.org

This type of transformation highlights the role of the trifluoroacetyl group not as a stable protecting group in the traditional sense, but as a transient functional group used to activate a position for a specific reaction, in this case, reductive cleavage. The conditions for its introduction (e.g., using trifluoroacetic anhydride) and removal are distinct from many other protecting groups, allowing for orthogonal chemical strategies. researchgate.netuwindsor.ca

Participation in Stereoselective Transformations

Stereoselectivity, the preferential formation of one stereoisomer over another, is a critical aspect of modern synthesis, especially for pharmaceuticals. masterorganicchemistry.com The inherent chirality of the oxolane ring in this compound makes it a valuable participant in stereoselective reactions. When derived from chiral precursors like sugars (e.g., D-ribose), the oxolane moiety can be obtained in an enantiomerically pure form. nih.govmdpi.com

This chiral scaffold can be used to control the stereochemical outcome of subsequent reactions. For example, the synthesis of [(3S)-oxolan-3-yl] N-[(2S,3S)-...]-carbamate demonstrates how a specific stereoisomer of the oxolane ring is incorporated into a complex chiral molecule, with the configuration of the oxolane being integral to the final structure. google.com The stereocenter at the 3-position of the oxolane ring can direct the approach of reagents to other parts of the molecule, influencing the formation of new stereocenters.

The synthesis of molecules containing a chiral oxolane ring sometimes requires careful control to prevent racemization. Methods to ensure stereochemical integrity include the use of chiral auxiliaries during the synthesis of the ring or enzymatic resolution to separate stereoisomers. The stereospecific formation of related cyclic ethers, such as substituted 1,3-dioxolanes, can proceed through intermediates where the stereochemistry of the starting material dictates the stereochemistry of the product, a principle that also applies to reactions involving chiral oxolanes. researchgate.net

Involvement in Cycloaddition and Cyclization Reactions

Cycloaddition and cyclization reactions are powerful tools for rapidly building molecular complexity and constructing cyclic systems. nih.govbeilstein-journals.org this compound can participate in such reactions in several ways, either through the reactivity of the trifluoroacetate group or by being part of a larger system designed for cyclization.

The trifluoroacetate moiety itself can promote cyclization reactions. For instance, mercury(II) trifluoroacetate has been shown to be a potent reagent for inducing the cyclization of unsaturated precursors, such as in the cyclization of ethyl farnesate to form a six-membered ring. thieme-connect.de While this example doesn't use the oxolane-substituted version, it demonstrates the ability of the trifluoroacetate group to act as a Lewis acidic activator for cyclization.

More directly relevant is the involvement of the trifluoromethyl radical, generated via decarboxylation of a trifluoroacetate, in tandem cyclization reactions. frontiersin.org In these processes, the CF3 radical adds to an alkene, and the resulting radical intermediate undergoes an intramolecular cyclization to form a new ring system. This provides a method for constructing complex polycyclic quinazolinones. frontiersin.org

Furthermore, the oxolane ring can be a structural component of a molecule designed to undergo a cycloaddition reaction. For example, spirocyclopropyl oxindoles have been used in enantioselective [3+3] cycloadditions with nitrones to generate complex spirocyclic tetrahydro-1,2-oxazines. nih.gov This illustrates how cyclic ether frameworks like oxolane can be incorporated into precursors for powerful complexity-building reactions.

Computational Chemistry and Theoretical Modeling of Oxolan 3 Yl Trifluoroacetate

Quantum Mechanical (QM) Studies

Quantum mechanical calculations are fundamental to modeling the electronic structure and energetic properties of Oxolan-3-yl trifluoroacetate (B77799). These studies provide a detailed picture of reaction pathways, conformational preferences, and activation energies.

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions involving organic molecules. For Oxolan-3-yl trifluoroacetate, DFT calculations can elucidate the pathways of reactions such as hydrolysis, aminolysis, or other nucleophilic substitutions at the ester carbonyl group. By applying a suitable functional, such as M06-2X or B3LYP, in conjunction with a basis set like 6-31+G(d,p), researchers can model the potential energy surface of a reaction. nih.govnih.gov

The process involves locating and characterizing the geometries of all relevant stationary points, including reactants, products, intermediates, and, crucially, transition states (TS). acs.orgrsc.org For example, in a hypothetical hydrolysis reaction, DFT would be used to model the approach of a water molecule, the formation of a tetrahedral intermediate, and the subsequent departure of the trifluoroacetate or alcohol moiety. The transition state for each step is identified as a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the reaction coordinate. researchgate.net The precise structures of these transition states reveal the concerted or stepwise nature of the mechanism and the key atomic interactions that govern the reaction. nih.gov

The five-membered oxolane (tetrahydrofuran) ring is not planar and adopts puckered conformations to minimize torsional and angle strain. The two most common conformations are the envelope (C_s symmetry), where one atom is out of the plane of the other four, and the twist (C_2 symmetry), where two adjacent atoms are displaced on opposite sides of the plane defined by the other three. For this compound, a comprehensive conformational analysis using QM methods would explore the potential energy surface associated with the ring's pseudorotation.

Furthermore, rotation around the single bonds connecting the trifluoroacetate group to the oxolane ring introduces additional conformers. DFT or other high-level QM methods can be used to calculate the relative energies of these different conformers to identify the most stable ground-state structures. researchgate.net This analysis is also critical for any transient intermediates formed during a reaction, as their conformation can significantly influence the energy of subsequent transition states and the stereochemical outcome of the reaction. nih.gov

| Conformer | Oxolane Ring Pucker | Dihedral Angle (C2-C3-O-C=O) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Envelope (E) | ~180° (anti-periplanar) | 0.00 |

| 2 | Twist (T) | ~180° (anti-periplanar) | 0.85 |

| 3 | Envelope (E) | ~60° (gauche) | 1.50 |

| 4 | Twist (T) | ~60° (gauche) | 2.25 |

A key outcome of QM studies is the energetic characterization of reaction pathways. By calculating the Gibbs free energies of reactants, transition states, and products, a complete reaction energy profile can be constructed. rsc.orgresearchgate.net The difference in energy between the reactants and the highest-energy transition state defines the activation barrier (activation energy, ΔG‡), which is the primary determinant of the reaction rate. osti.gov

For this compound, DFT calculations can be used to compare the activation barriers for different potential reaction pathways, thereby predicting the most likely mechanism. For instance, in a reaction with a nucleophile, calculations could determine whether attack at the carbonyl carbon is energetically more favorable than an S_N2 reaction at one of the carbons of the oxolane ring. These calculations provide quantitative predictions that can guide experimental work. researchgate.netosti.gov

| Reaction Step | Transition State | Activation Free Energy (ΔG‡, kcal/mol) |

|---|---|---|

| Nucleophilic Attack | TS1 | 22.5 |

| Proton Transfer | TS2 | 8.2 |

| Leaving Group Departure | TS3 | 15.7 |

Molecular Dynamics (MD) Simulations

While QM methods are ideal for studying the details of chemical reactions, Molecular Dynamics (MD) simulations are better suited for exploring the dynamic behavior of molecules over longer timescales (nanoseconds to microseconds). osti.gov MD simulations model a system of molecules using classical mechanics, where interactions are described by a force field. researchgate.net

An MD simulation of this compound would typically involve placing one or more molecules in a simulation box filled with a chosen solvent, such as water or an organic solvent, to mimic condensed-phase conditions. nih.gov The simulation tracks the positions and velocities of all atoms over time by numerically integrating Newton's equations of motion.

From the resulting trajectory, a wealth of information can be extracted, including:

Solvation Structure: Analyzing radial distribution functions (RDFs) between atoms of the solute and solvent can reveal how the solvent molecules arrange themselves around the oxolane ring and the trifluoroacetate group. osti.govnih.gov

Hydrogen Bonding: The dynamics of hydrogen bond formation and breaking between the ether and carbonyl oxygens and protic solvents can be quantified. nih.gov

Conformational Dynamics: MD simulations can show the transitions between different ring pucker conformations and rotations of the side chain in real-time, providing insight into the molecule's flexibility. researchgate.net

| Parameter | Value/Description |

|---|---|

| Force Field | OPLS-AA or GAFF |

| Solvent Model | TIP3P or SPC/E Water |

| System Size | ~5000 atoms (1 solute, ~1600 water molecules) |

| Temperature | 298 K (controlled by thermostat) |

| Pressure | 1 atm (controlled by barostat) |

| Simulation Time | 100 ns |

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational models are invaluable for predicting the outcome of chemical reactions. For this compound, which has multiple potentially reactive sites, these predictions are particularly useful.

Reactivity and Regioselectivity: Reactivity can be predicted by analyzing the electronic structure of the molecule. DFT-based descriptors can help identify the most likely sites for electrophilic or nucleophilic attack. researchgate.net For instance, calculating the distribution of partial atomic charges can indicate that the carbonyl carbon is highly electrophilic and thus the primary target for nucleophiles. More sophisticated analyses, such as mapping the electrostatic potential or calculating Fukui functions (which describe the change in electron density upon addition or removal of an electron), can provide a more nuanced prediction of regioselectivity. researchgate.netresearchgate.net

Stereoselectivity: The oxolane ring in this compound is chiral at the C3 position. For reactions occurring at or near this center, predicting the stereochemical outcome is crucial. Computational modeling can predict stereoselectivity by comparing the activation energies of the transition states leading to different stereoisomeric products. nih.govnih.gov The pathway with the lower activation barrier will be kinetically favored, and the ratio of products can be estimated from the difference in barrier heights (ΔΔG‡). These models can account for subtle steric and electronic effects that dictate whether a reagent attacks from a specific face of the molecule. nih.gov

| Atom | Calculated Partial Charge (e) | Fukui Index (f+) | Predicted Reactivity |

|---|---|---|---|

| Carbonyl Carbon | +0.85 | 0.25 | High |

| Oxolane C2 | -0.15 | 0.03 | Low |

| Oxolane C5 | -0.15 | 0.03 | Low |

Advanced Analytical Methodologies for Characterization and Reaction Monitoring of Oxolan 3 Yl Trifluoroacetate

Spectroscopic Techniques

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in Oxolan-3-yl trifluoroacetate (B77799).

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is a powerful tool for the structural elucidation of Oxolan-3-yl trifluoroacetate, offering insights into the hydrogen, carbon, and fluorine environments within the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the oxolane ring. These protons typically appear as multiplets in the upfield region of the spectrum due to their aliphatic nature.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. oregonstate.edu Key signals would include those for the carbons in the oxolane ring and the carbonyl carbon of the trifluoroacetate group. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and fluorine atoms. oregonstate.edu The trifluoroacetate group itself presents characteristic signals for the carbonyl carbon and the trifluoromethyl carbon, with the latter often appearing as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR: ¹⁹F NMR is particularly useful for fluorinated compounds. This compound would exhibit a characteristic signal for the trifluoromethyl (CF₃) group. The chemical shift of this signal, typically a singlet, is a key identifier for the trifluoroacetate moiety. ucsb.eduscholaris.ca

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | 1.8 - 4.5 | Multiplets | Signals correspond to the protons on the oxolane ring. |

| ¹³C | 30 - 80 | - | Signals for the CH₂ and CH carbons of the oxolane ring. |

| ¹³C | ~115 (quartet) | Quartet | Signal for the trifluoromethyl carbon (CF₃), split by fluorine atoms. |

| ¹³C | ~157 (quartet) | Quartet | Signal for the carbonyl carbon (C=O) of the trifluoroacetate group. |

| ¹⁹F | ~ -75 | Singlet | Characteristic signal for the CF₃ group. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. The spectrum is characterized by strong absorption bands corresponding to the vibrations of specific bonds. A prominent feature is the strong carbonyl (C=O) stretching vibration of the ester group, typically observed in the region of 1780-1800 cm⁻¹. Additionally, strong bands corresponding to the C-F stretching vibrations of the trifluoromethyl group are expected, usually in the 1300-1100 cm⁻¹ region. The C-O stretching of the ester and the ether linkage in the oxolane ring will also produce characteristic signals. mdpi.comnih.gov

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretch | 1780 - 1800 |

| C-F (Trifluoromethyl) | Stretch | 1300 - 1100 (multiple strong bands) |

| C-O (Ester and Ether) | Stretch | 1200 - 1000 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and fragmentation pattern of this compound. The monoisotopic mass of this compound is 184.034729 g/mol . epa.gov In techniques like electrospray ionization (ESI), the molecule may be observed as a protonated molecule [M+H]⁺. The fragmentation pattern can provide structural information, with common losses including the trifluoroacetyl group or parts of the oxolane ring.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating this compound from reaction mixtures, assessing its purity, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. sigmaaldrich.comsigmaaldrich.com A common approach involves using a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and water, often with an additive like trifluoroacetic acid (TFA) to improve peak shape. vulcanchem.comsielc.com The retention time of the compound is a key parameter for its identification, while the peak area allows for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Isomer Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing complex mixtures containing this compound, especially for identifying isomers and volatile impurities. researchgate.net In GC-MS, the sample is first vaporized and separated based on boiling point and polarity on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum for each component. This allows for the identification of this compound and other related compounds in the mixture. Derivatization with reagents like trifluoroacetic anhydride (B1165640) can be used to enhance the volatility and detectability of related compounds in a sample. nih.govmdpi.comnih.gov

Advanced Techniques for In Situ Reaction Monitoring

The real-time analysis of the synthesis and subsequent reactions of this compound is crucial for understanding reaction kinetics, identifying transient intermediates, and optimizing process parameters for improved yield and purity. Advanced in situ monitoring techniques provide a continuous stream of data directly from the reaction vessel, obviating the need for disruptive and potentially inaccurate offline sampling. americanpharmaceuticalreview.com These Process Analytical Technology (PAT) tools have become indispensable in modern chemical process development. temple.edu

One of the most powerful and widely used techniques for in situ reaction monitoring is Fourier Transform Infrared (FTIR) spectroscopy, often coupled with an Attenuated Total Reflectance (ATR) probe. spectroscopyonline.commdpi.com The ATR probe can be directly immersed into the reaction mixture, allowing for the continuous acquisition of infrared spectra. spectroscopyonline.com For the synthesis of this compound, which is an ester, FTIR-ATR is particularly well-suited. The progress of the esterification reaction can be monitored by tracking the disappearance of the reactant bands (e.g., the O-H stretch of an alcohol precursor and the C=O stretch of a trifluoroacetic acid or anhydride) and the simultaneous appearance of the characteristic ester carbonyl (C=O) and C-O bands of the this compound product. spectroscopyonline.comresearchgate.netresearchgate.net This technology provides real-time concentration profiles of all key reaction species, enabling the precise determination of reaction initiation, progress, and endpoint. mdpi.commt.com

In addition to FTIR, in situ Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled insight into the structural transformations occurring during a reaction. nih.govcopernicus.org While technically demanding, real-time NMR can provide detailed kinetic and mechanistic data with atomic-level resolution. nih.gov For reactions involving this compound, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative. ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it an excellent tool for quantitatively tracking the consumption of a fluorine-containing starting material and the formation of the trifluoroacetate ester product, even at low concentrations. magritek.com

For reactions where high sensitivity and the identification of minor byproducts are critical, automated sampling coupled with rapid analytical techniques like Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) can be employed. While not strictly in situ, this approach provides quasi-real-time data by automatically drawing, quenching, and analyzing reaction aliquots in rapid succession. researchgate.netnih.gov This is particularly useful for identifying and quantifying trace-level impurities that might not be detectable by in situ spectroscopic methods. nih.gov

The selection of the most appropriate in situ monitoring technique depends on the specific reaction conditions, the nature of the reactants and products, and the information required. Often, a combination of these advanced methodologies provides the most comprehensive understanding of the chemical process.

Interactive Data Table: Comparison of In Situ Monitoring Techniques

| Technique | Principle | Information Obtained | Advantages | Limitations |

| In Situ FTIR-ATR | Measures the absorption of infrared radiation by molecules, providing information on functional groups. mt.com | Real-time concentration profiles of reactants, intermediates, and products. mt.com Reaction kinetics and endpoint determination. spectroscopyonline.com | Non-destructive, applicable to a wide range of reactions (including those in turbid or opaque solutions), provides fast data acquisition. americanpharmaceuticalreview.comspectroscopyonline.com | Spectral overlap can complicate analysis, sensitivity may be insufficient for very low concentration species. spectroscopyonline.com |

| In Situ NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure and environment. nih.gov | Unambiguous structural identification of reactants, intermediates, and products. Quantitative concentration data. Mechanistic insights. nih.govresearchgate.net | Highly specific and structurally informative. Non-invasive. nih.gov | Relatively low sensitivity, expensive instrumentation, can have longer acquisition times per data point compared to FTIR. magritek.comnih.gov |

| Automated UPLC-MS | Combines the separation power of liquid chromatography with the mass-selective detection of mass spectrometry. nih.gov | Highly sensitive and selective quantification of multiple components. Identification of unknown impurities and byproducts. researchgate.netnih.gov | Excellent sensitivity and selectivity. nih.gov Capable of analyzing complex mixtures. | Not truly in situ; requires an automated sampling system. Potential for sample alteration between sampling and analysis. americanpharmaceuticalreview.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.